N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. Key structural attributes include:
- A thioacetamide linker (-S-CH2-C(=O)-) bridging the pyrimidoindole moiety and the substituted aromatic amine.
- A phenyl group at position 3 of the pyrimidoindole system.
- A 2-ethoxyphenyl substituent on the acetamide nitrogen, contributing to lipophilicity and electronic modulation.
This compound belongs to a broader class of pyrimidoindole derivatives studied for their biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands and kinase inhibitors . Its structural complexity enables diverse interactions with biological targets, but its exact pharmacological profile remains less characterized compared to analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-2-33-21-15-9-8-14-20(21)27-22(31)16-34-26-29-23-18-12-6-7-13-19(18)28-24(23)25(32)30(26)17-10-4-3-5-11-17/h3-15,28H,2,16H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQZNQFVARILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrimidine core and a thioacetamide moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The precise synthetic route can vary, but often includes the use of specific catalysts and reaction conditions to optimize yield and purity.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies on thieno[2,3-d]pyrimidine derivatives have shown their ability to inhibit the growth of triple-negative breast cancer cells by targeting key pathways such as EGFR and VEGF signaling .
The proposed mechanisms for the anticancer effects include:
- Inhibition of Tyrosine Kinases : Compounds targeting tyrosine kinases can disrupt signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cell division.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that compounds with similar structural characteristics inhibited tumor growth by up to 87% in certain cancer cell lines .
- Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate potential interactions with enzymes involved in cancer progression .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key analogs, their structural variations, and reported activities:
Key Observations:
Substituent Effects on TLR4 Activity :
- The 2-ethoxyphenyl group in the target compound may offer a balance between lipophilicity and hydrogen-bonding capacity, contrasting with cyclohexyl (42, 43) or cyclopentyl (8) groups, which prioritize lipophilicity but reduce polar interactions .
- N-methylation (43) reduces TLR4 binding, suggesting the acetamide NH is critical for target engagement .
Synthetic Routes :
- Microwave-assisted synthesis (e.g., compound 32 in ) achieves higher yields (>80%) compared to conventional reflux methods (e.g., 60–70% in ) .
- The target compound’s 2-ethoxyphenyl group may require orthogonal protection strategies during synthesis to prevent ether cleavage under acidic/basic conditions.
Physicochemical Properties :
- The ethoxy group increases solubility in polar solvents compared to methyl or phenyl analogs, as evidenced by logP calculations for similar compounds .
- Crystallographic data (e.g., ) suggests thioacetamide-linked pyrimidines adopt planar conformations, facilitating π-π stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
